
Methyl(nonyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(nonyl)carbamyl chloride is a chemical compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) and are known for their reactivity and utility in various chemical syntheses . This compound, in particular, is used in the synthesis of various organic compounds and has applications in multiple fields including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(nonyl)carbamyl chloride can be synthesized through the reaction of nonylamine with phosgene (COCl₂). The reaction typically proceeds as follows: [ \text{Nonylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(nonyl)carbamyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Thiols: React to form thiocarbamates.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Methyl(nonyl)carbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl(nonyl)carbamyl chloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The carbamoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable carbamate, urea, or thiocarbamate products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a nonyl group.
Diethylcarbamoyl chloride: Contains two ethyl groups instead of a nonyl group.
Phenylcarbamoyl chloride: Contains a phenyl group instead of a nonyl group.
Uniqueness
Methyl(nonyl)carbamyl chloride is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or phenyl counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
142668-58-4 |
|---|---|
Formule moléculaire |
C11H22ClNO |
Poids moléculaire |
219.75 g/mol |
Nom IUPAC |
N-methyl-N-nonylcarbamoyl chloride |
InChI |
InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-10-13(2)11(12)14/h3-10H2,1-2H3 |
Clé InChI |
OHSABHISXAEUGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


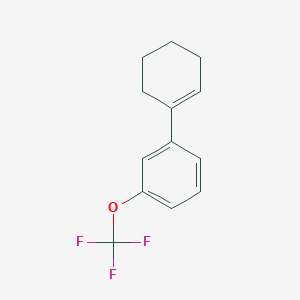
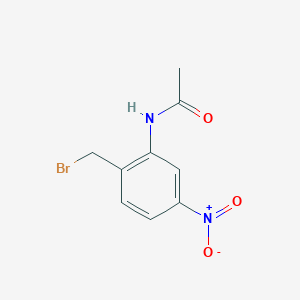
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
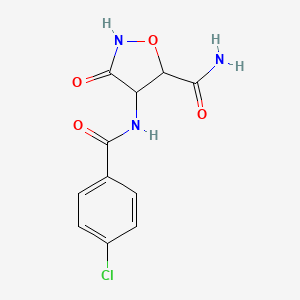


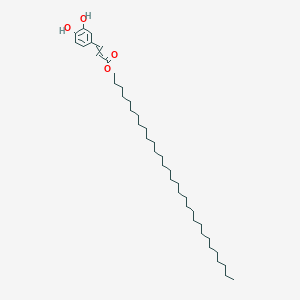
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
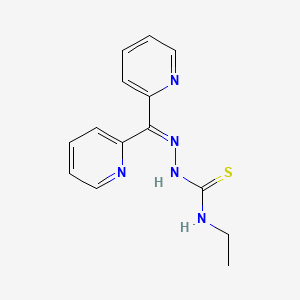
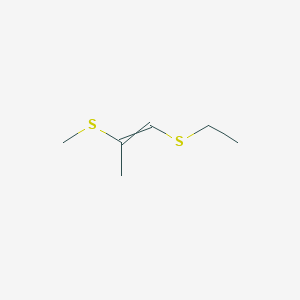
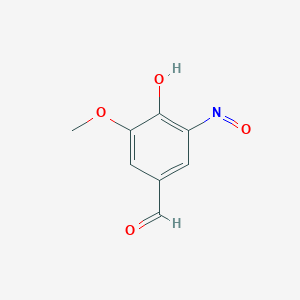
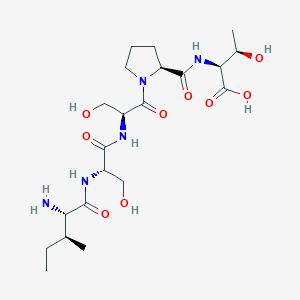
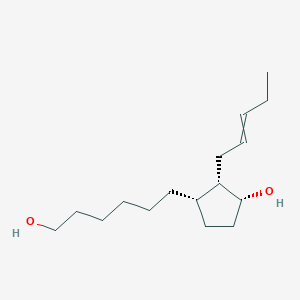
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)
